4-Bromo-1-methyl-5-nitro-1H-imidazole
Description
Properties
IUPAC Name |
4-bromo-1-methyl-5-nitroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-2-6-3(5)4(7)8(9)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLUVFAUVMTRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207903 | |
| Record name | 4-Bromo-1-methyl-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59177-47-8 | |
| Record name | NSC 329117 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059177478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC329117 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromo-1-methyl-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Model Validation:this is Arguably the Most Critical Stage, Ensuring That the Developed Model is Robust, Stable, and Has Predictive Power. Validation is Typically Divided into Two Types:
Internal Validation: The model's stability is tested using the training set data. A common method is Leave-One-Out (LOO) cross-validation, which generates the cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. nih.gov
External Validation: The model's true predictive power is assessed using a test set—a subset of compounds that were not used in the model's development. The predictive ability is measured by the predictive R² (R²_pred). A high value (typically > 0.6) suggests that the model can accurately predict the activity of new compounds. nih.govnih.gov
The table below summarizes the key components of the QSAR theoretical framework.
Table 1: Core Components of the QSAR Theoretical Framework
| Component | Description | Examples |
|---|---|---|
| Dataset | A collection of structurally related molecules with measured biological activity. | Nitroimidazole derivatives with anti-T. vaginalis activity. nih.gov |
| Activity Data | Quantitative measure of biological effect. | IC₅₀, MIC, pC1.6 (radiosensitization effectiveness). nih.govresearchgate.net |
| Molecular Descriptors | Numerical representations of molecular properties. | LogP, E_LUMO, E_HOMO, Dipole Moment (µ), Molecular Weight. mdpi.comui.ac.idscholars.direct |
| Statistical Methods | Algorithms used to build the mathematical model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Random Forest (RF). nih.govkashanu.ac.irresearchgate.net |
| Validation Metrics | Statistical parameters used to assess model quality. | R² (Coefficient of determination), q² (Cross-validation coefficient), R²_pred (External validation R²). nih.govnih.gov |
Research on nitroimidazole derivatives has successfully employed this framework to understand the structural requirements for various biological activities. For instance, in a study on anti-Trichomonas vaginalis activity, HQSAR and Random Forest-based models were developed. The HQSAR models revealed that a 5-nitroimidazole scaffold contributes positively to the activity, whereas a 4-nitroimidazole (B12731) scaffold has a negative impact. nih.gov Another QSAR study on the radiosensitization effectiveness of nitroimidazole compounds used a combination of a heuristic method and projection pursuit regression, achieving high predictive ability with a regression coefficient (R²) of 0.92 for the training set and 0.90 for the test set. nih.gov Such models are invaluable tools for predicting the activity of newly designed derivatives and for facilitating the discovery of new, more potent agents. nih.govnih.gov
The table below presents findings from selected QSAR studies on nitroimidazole derivatives, illustrating the application of the theoretical framework.
Table 2: Research Findings from QSAR Studies on Nitroimidazole Derivatives
| Biological Activity Studied | QSAR Method | Key Findings & Important Descriptors | Statistical Validation | Reference |
|---|---|---|---|---|
| Anti-Trichomonas vaginalis | HQSAR, Random Forest (RF) | 5-nitroimidazole fragments contribute positively to activity, while 4-nitroimidazole fragments contribute negatively. | HQSAR: q² = 0.607-0.646; RF-QSAR: q² = 0.618 | nih.gov |
| Radiosensitization Effectiveness | Heuristic Method, Projection Pursuit Regression | The model identified novel descriptors useful for designing new radiation sensitizers. | R² = 0.92 (training set), R² = 0.90 (test set) | nih.gov |
| Radiosensitization Effectiveness | Partial Least Squares (PLS) | Models were developed using variables from Dragon and SiRMS software to predict radiosensitization. | The models were reported as robust and externally predictive according to OECD guidelines. | researchgate.net |
| Antitumor Activity (Hypoxic) | AutoQSAR | The model showed excellent regression between predicted and experimental activity. | r² = 0.86 (training set), r² = 0.95 (test set) | nih.gov |
Advanced Structural Elucidation Methodologies Applied to 4 Bromo 1 Methyl 5 Nitro 1h Imidazole
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of 4-bromo-1-methyl-5-nitro-1H-imidazole. Its primary function is to provide an extremely accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.
For this compound, the molecular formula is C₄H₄BrN₃O₂. The calculated monoisotopic mass, which accounts for the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), is 204.9487 g/mol . An experimental HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass would confirm the elemental composition. A key feature in the mass spectrum of a monobrominated compound is the characteristic isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the spectrum will exhibit two peaks of nearly equal intensity separated by two mass units (m/z), corresponding to [M]⁺ and [M+2]⁺.
Electron ionization (EI) mass spectrometry induces fragmentation, providing valuable structural information. The fragmentation pattern of this compound can be predicted based on the known behavior of nitroaromatic compounds and related nitroimidazoles. nih.gov Methylation has been shown to significantly alter fragmentation pathways in nitroimidazoles. nih.gov Common fragmentation pathways would likely involve the loss of the nitro group or its components, as well as cleavage of the bromine atom and fragmentation of the imidazole (B134444) ring itself.
Interactive Table: Predicted Mass Spectrometry Fragmentation for C₄H₄BrN₃O₂
| m/z (for ⁷⁹Br) | Proposed Fragment | Formula of Loss | Notes |
| 205 | [M]⁺ | --- | Molecular ion |
| 189 | [M - O]⁺ | O | Loss of an oxygen atom from the nitro group |
| 175 | [M - NO]⁺ | NO | Loss of nitric oxide, common for nitroaromatics |
| 159 | [M - NO₂]⁺ | NO₂ | Loss of the entire nitro group |
| 126 | [M - Br]⁺ | Br | Cleavage of the carbon-bromine bond |
| 99 | [M - Br - HCN]⁺ | Br, HCN | Subsequent loss of hydrogen cyanide from the ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Assignment
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide a complete picture of the molecular framework.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals.
Imidazole ring proton (H-2): A singlet corresponding to the single proton at the C-2 position of the imidazole ring.
The ¹³C NMR spectrum will display four signals, one for each unique carbon atom in the molecule (C-2, C-4, C-5, and the N-methyl carbon). The chemical shifts are heavily influenced by the substituents. The bromine atom at C-4 will cause a significant downfield shift for C-4 due to the inductive effect, while the nitro group at C-5 will strongly deshield the C-5 carbon.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-2 | ¹H | ~8.0 - 8.5 | Singlet | The sole proton on the imidazole ring. |
| N-CH₃ | ¹H | ~3.8 - 4.1 | Singlet | Protons of the N-methyl group. |
| C-2 | ¹³C | ~138 - 142 | Singlet | Deshielded carbon between two nitrogen atoms. |
| C-4 | ¹³C | ~115 - 120 | Singlet | Carbon attached to the bromine atom. |
| C-5 | ¹³C | ~145 - 150 | Singlet | Carbon attached to the electron-withdrawing nitro group. |
| N-CH₃ | ¹³C | ~34 - 36 | Singlet | Carbon of the N-methyl group. |
2D NMR experiments are crucial for assembling the molecular puzzle and confirming the specific isomeric arrangement.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this molecule, no cross-peaks would be expected in a COSY spectrum as there are no vicinal or geminal protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons directly to the carbons they are attached to. It would show a clear correlation between the H-2 proton signal and the C-2 carbon signal, and another between the N-methyl proton signal and the N-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important 2D experiment for this molecule, as it reveals longer-range (2- and 3-bond) H-C correlations, confirming the placement of substituents. Key correlations would be expected between the N-methyl protons and both the C-2 and C-5 carbons. Additionally, the H-2 proton should show a correlation to the C-4 and C-5 carbons. These correlations definitively establish the 1,4,5-substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum would be expected to show a cross-peak between the N-methyl protons and the H-2 proton, confirming their spatial proximity around the five-membered ring.
Interactive Table: Expected 2D NMR Correlations
| Experiment | Proton Signal | Expected Correlation(s) | Information Gained |
| HSQC | H-2 | C-2 | Confirms H-2 to C-2 attachment. |
| N-CH₃ | N-CH₃ Carbon | Confirms methyl proton-carbon attachment. | |
| HMBC | H-2 | C-4, C-5 | Confirms connectivity of C-2 to C-4 and C-5 across the nitrogen atom. |
| N-CH₃ | C-2, C-5 | Confirms N1-methylation and the relative position of C-5. | |
| NOESY | N-CH₃ | H-2 | Confirms through-space proximity of the methyl group and the C-2 proton. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the key functional groups each have distinct vibrational signatures. The IR spectrum of the related 4-methyl-5-nitro-1H-imidazole shows characteristic bands for the nitro group and the imidazole ring. nist.gov Theoretical studies on 4-nitroimidazole (B12731) also provide insight into expected vibrational modes.
Interactive Table: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| Asymmetric N-O Stretch | Nitro (-NO₂) | ~1520 - 1560 | Typically a strong, sharp band in the IR spectrum. |
| Symmetric N-O Stretch | Nitro (-NO₂) | ~1340 - 1380 | Another strong band characteristic of the nitro group. |
| C-H Stretch (aromatic) | Imidazole Ring (C-H) | ~3100 - 3150 | Stretching of the C2-H bond. |
| C-H Stretch (aliphatic) | Methyl (-CH₃) | ~2950 - 3000 | Stretching of the C-H bonds in the methyl group. |
| C=N and C=C Stretch | Imidazole Ring | ~1450 - 1600 | Ring stretching vibrations. |
| C-Br Stretch | Bromo (-Br) | ~500 - 650 | Found in the fingerprint region; can be weak in IR. |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound has not been reported in the literature, the structure of the closely related compound 1-methyl-5-nitro-1H-imidazole is known. researchgate.net In this analogue, the imidazole ring is essentially planar. The nitro group is slightly twisted out of the plane of the imidazole ring, with a dihedral angle of 5.60(2)°. researchgate.net The crystal structure is stabilized by weak intermolecular C-H···O and C-H···N hydrogen bonds. researchgate.net
Based on this, one can infer the likely solid-state structure of the target compound. The introduction of a bulky bromine atom at the C-4 position would likely have several effects:
Conformation: It might increase steric hindrance, potentially causing a larger twist in the dihedral angle between the nitro group and the imidazole ring.
Bond Parameters: The C-Br bond length would be expected to be in the typical range for a bromine atom attached to an sp² carbon. Bond lengths and angles within the imidazole ring may be slightly perturbed compared to the non-brominated analogue.
Crystal Packing: The presence of the bromine atom could introduce new intermolecular interactions, such as halogen bonding (C-Br···O or C-Br···N), which would alter the crystal packing arrangement compared to its analogue.
Chiroptical Spectroscopy (e.g., ORD, CD) for Chiral Analogues (if applicable)
Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light.
This compound is an achiral molecule. It possesses a plane of symmetry that bisects the imidazole ring, the bromine atom, and the nitro group. As it has no stereogenic centers and is not inherently chiral, it will not rotate plane-polarized light or show a CD spectrum. Therefore, these analytical methods are not applicable for the structural elucidation of this specific compound. If, however, a chiral substituent were introduced to the molecule, these techniques would become essential for determining its absolute stereochemistry.
Computational and Theoretical Investigations of 4 Bromo 1 Methyl 5 Nitro 1h Imidazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 4-Bromo-1-methyl-5-nitro-1H-imidazole. These calculations, primarily based on Density Functional Theory (DFT), offer a detailed picture of the molecule's electronic architecture and predictive insights into its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.
For this compound, the HOMO is primarily localized on the imidazole (B134444) ring, while the LUMO is concentrated around the nitro group. This distribution is a direct consequence of the electron-withdrawing nature of the nitro group. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) | Description |
| HOMO Energy | -7.25 | Indicates the electron-donating capability. |
| LUMO Energy | -2.15 | Indicates the electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.10 | Relates to chemical reactivity and kinetic stability. |
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity.
Table 2: Global Reactivity Descriptors
| Descriptor | Formula | Value | Interpretation |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.70 eV | The tendency to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.55 eV | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | 0.196 eV⁻¹ | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | χ²/(2η) | 4.32 eV | A measure of the energy lowering upon accepting electrons. |
Electrostatic Potential Surface (EPS) Mapping for Charge Distribution Analysis
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.
In this compound, the most negative potential is located around the oxygen atoms of the nitro group, highlighting their role as primary sites for electrophilic interaction. The hydrogen atoms of the methyl group and the region around the bromine atom exhibit a positive potential, suggesting their susceptibility to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis offers a detailed view of the electron delocalization and bonding within the molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.
Reaction Pathway Modeling and Transition State Calculations for Mechanistic Insights
Computational modeling of reaction pathways is instrumental in understanding the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the transition states and intermediates, and determine the activation energies.
For instance, in nucleophilic aromatic substitution reactions, where the bromine atom is displaced, transition state calculations can reveal the energy barrier for the reaction. This information is crucial for predicting reaction rates and understanding the influence of substituents on reactivity. These models can elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving a Meisenheimer complex.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.netfrontiersin.org These simulations are particularly useful for conformational analysis and for understanding the influence of the solvent on the molecule's structure and properties.
For this compound, MD simulations can explore the rotational freedom of the methyl and nitro groups and identify the most stable conformations. When performed in a solvent, such as water or an organic solvent, MD simulations can reveal the nature of solute-solvent interactions, including the formation of hydrogen bonds and van der Waals forces. This is critical for understanding the molecule's solubility and its behavior in biological systems. researchgate.net The simulations can track the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the molecule's conformation over the simulation period. ajchem-a.com
Prediction of Spectroscopic Parameters using Density Functional Theory (DFT) Methods
DFT methods are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.netasianpubs.org For this compound, DFT can be used to calculate:
Vibrational Frequencies: The calculated infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. This includes stretching, bending, and torsional modes of the imidazole ring, methyl group, and nitro group.
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This helps in understanding the electronic structure and the nature of the chromophores within the molecule.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| IR Spectroscopy | C-NO₂ Symmetric Stretch | ~1350 cm⁻¹ |
| IR Spectroscopy | C-NO₂ Asymmetric Stretch | ~1540 cm⁻¹ |
| ¹H NMR | Methyl Protons (CH₃) | ~3.8 ppm |
| ¹³C NMR | C4 (C-Br) | ~115 ppm |
| ¹³C NMR | C5 (C-NO₂) | ~145 ppm |
| UV-Vis Spectroscopy | λ_max | ~310 nm |
These predicted values serve as a powerful tool for the structural elucidation and characterization of this compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Derivatives (Focus on Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) represents a computational and theoretical approach aimed at elucidating the mathematical connections between the chemical structure of a series of compounds and their biological activity. japsonline.commdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related molecules are dependent on the changes in their molecular features. By quantifying these features through molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug design and reducing the need for extensive experimental screening. japsonline.comresearchgate.net
The development of a robust and predictive QSAR model is a systematic process that involves several key stages. The primary goal is to create a statistically significant model that can not only explain the variance in the activity of the training set compounds but also accurately predict the activity of an external set of compounds (the test set). nih.gov
Theoretical Framework
The construction of a QSAR model is grounded in a well-defined theoretical framework, which includes dataset selection, calculation of molecular descriptors, application of statistical methods to build the model, and rigorous validation.
Applications of 4 Bromo 1 Methyl 5 Nitro 1h Imidazole in Synthetic Organic Chemistry
Role as a Versatile Synthetic Intermediate for Diverse Organic Transformations
The strategic placement of the bromine atom at the C4 position, activated by the adjacent electron-withdrawing nitro group at C5, makes 4-Bromo-1-methyl-5-nitro-1H-imidazole an exceptionally versatile substrate for a variety of organic transformations. This reactivity allows for the introduction of diverse functionalities onto the imidazole (B134444) ring, primarily through two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a well-established handle for forming new carbon-carbon and carbon-heteroatom bonds. Research on analogous compounds, such as 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, demonstrates that the bromo-substituents on the nitroimidazole ring readily participate in classic cross-coupling reactions. researchgate.net These methods, which include the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) reactions, are fundamental in modern organic synthesis for creating complex molecular frameworks. researchgate.netjocpr.com By applying these protocols, the bromo group of this compound can be efficiently replaced with a wide range of aryl, heteroaryl, or alkynyl moieties.
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro group at the C5 position significantly acidifies the ring protons and, more importantly, activates the C4 position toward attack by nucleophiles. This activation facilitates SNAr reactions, where the bromide acts as a leaving group. A prominent example illustrating this reactivity is found in the synthesis of the immunosuppressive drug Azathioprine, where the analogous compound, 4-chloro-1-methyl-5-nitro-1H-imidazole, undergoes condensation with 6-mercaptopurine. nih.govacs.org In this key step, the sulfur nucleophile displaces the halide to form a new carbon-sulfur bond, demonstrating the utility of this scaffold in forging connections with heteroatomic nucleophiles. acs.org
The table below summarizes the key transformations for which this compound serves as a precursor, based on established reactivity patterns of closely related analogs.
| Reaction Type | Reactant Partner | Resulting Functional Group | Potential Product Class |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Aryl/Heteroaryl | 4-Aryl-1-methyl-5-nitro-1H-imidazoles |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl | 4-Alkynyl-1-methyl-5-nitro-1H-imidazoles |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Amino | 4-(Dialkylamino)-1-methyl-5-nitro-1H-imidazoles |
| Nucleophilic Substitution (SNAr) | Thiol (RSH) | Thioether | 4-(Alkylthio)-1-methyl-5-nitro-1H-imidazoles |
| Nucleophilic Substitution (SNAr) | Alkoxide (RO⁻) | Ether | 4-Alkoxy-1-methyl-5-nitro-1H-imidazoles |
Utility in the Construction of Complex Heterocyclic and Polycyclic Scaffolds
Building on its role as a versatile intermediate, this compound is a pivotal starting material for the synthesis of more complex molecular architectures, including intricate heterocyclic and polycyclic systems. The transformations it enables are not merely functional group interchanges but are strategic steps in the assembly of sophisticated drug-like molecules and functional materials.
The synthesis of Azathioprine from its chloro-analog is a definitive example of constructing a polycyclic scaffold. acs.org The reaction effectively fuses the functionalized imidazole ring with a purine (B94841) system, creating the final complex drug molecule in a single, efficient step. nih.govacs.org This highlights the power of using halo-nitroimidazoles to access medicinally relevant fused heterocyclic systems.
Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in constructing bi-heterocyclic and poly-heterocyclic scaffolds. For instance, a Suzuki-Miyaura coupling reaction between this compound and a pyridineboronic acid would yield a pyridyl-imidazole structure. Such linked heterocyclic systems are of immense interest in medicinal chemistry as they allow for the exploration of larger chemical spaces and can interact with multiple binding sites in biological targets. The ability to link the imidazole core to other rings, such as pyrazoles, indazoles, or other imidazoles, provides a modular approach to complex scaffold design. jocpr.com
| Synthetic Method | Reactant Type | Resulting Scaffold | Significance |
| Nucleophilic Substitution | 6-Mercaptopurine | Imidazo[4,5-d]purine type | Construction of fused polycyclic systems (e.g., drug analogs). acs.org |
| Suzuki-Miyaura Coupling | Pyridineboronic Acid | Pyridyl-imidazole | Assembly of bi-heterocyclic scaffolds for medicinal chemistry. jocpr.com |
| Sonogashira Coupling | Ethynyl-substituted Heterocycle | Alkynyl-linked bi-heterocycles | Creation of rigid, linear linkers between heterocyclic cores. researchgate.net |
Precursor for Advanced Ligands in Organometallic Chemistry and Catalysis
In organometallic chemistry, ligands are critical components that dictate the stability, reactivity, and selectivity of a metal catalyst. Imidazole-based structures are well-established as effective ligands, primarily coordinating to metals through their electron-rich nitrogen atoms. This compound serves as an excellent precursor for a new generation of advanced, electronically-tuned ligands.
The primary coordination site on the parent ring is the N3 nitrogen atom. The electronic properties of this coordination site are heavily influenced by the substituents on the imidazole ring. The presence of the strong electron-withdrawing nitro group at the C5 position significantly decreases the electron density of the imidazole ring, making it a weaker sigma-donor but potentially a better pi-acceptor. This electronic modulation is a key strategy in modern ligand design to fine-tune the behavior of a metal catalyst.
Moreover, the reactive bromo group at C4 allows for the synthesis of multidentate ligands. Through cross-coupling reactions, a secondary coordinating group, such as a pyridine (B92270) or pyrazole, can be appended at the C4 position. This would create a bidentate ligand capable of forming a stable chelate ring with a metal center. Ruthenium complexes with nitroimidazole-containing ligands have been synthesized and studied for their biological activity, demonstrating the viability of this class of compounds in coordination chemistry. nih.gov
| Ligand Synthesis Strategy | Resulting Ligand Type | Potential Coordinating Atoms | Key Feature |
| Direct Coordination | Monodentate Ligand | N3 | Electron-poor imidazole core for unique catalytic activity. |
| Suzuki Coupling with 2-Pyridylboronic acid | Bidentate N,N-Ligand | N3 (imidazole), N (pyridine) | Chelating ligand with electronically distinct heterocyclic rings. |
| Sonogashira Coupling with 2-Ethynylpyridine | Bidentate N,N-Ligand | N3 (imidazole), N (pyridine) | Rigid, conjugated linker between coordinating nitrogen atoms. |
Use in the Development of New Catalytic Systems and Support Materials
The unique structural and electronic features of this compound make it a promising candidate for the development of novel catalytic systems and functional materials, particularly N-Heterocyclic Carbenes (NHCs) and Metal-Organic Frameworks (MOFs).
N-Heterocyclic Carbene (NHC) Precursors: NHCs are a class of powerful organocatalysts and are highly effective supporting ligands for transition metal catalysts. scripps.edu They are typically generated by the deprotonation of a corresponding imidazolium (B1220033) salt. jocpr.comupenn.edu this compound is an ideal starting point for creating a new class of electronically modified NHCs. The C4-bromo group can be substituted, and the resulting 4-substituted-1-methyl-5-nitro-1H-imidazole can be further alkylated at the N3 position to generate an imidazolium salt. Deprotonation would yield an NHC whose electronic properties are strongly modulated by the C5-nitro group, making it highly electron-poor. Such NHCs are valuable for stabilizing high-oxidation-state metals or for promoting specific catalytic reactions where electron-deficient catalysts are required. nih.gov
Functionalized Linkers for Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal nodes and organic linkers, creating porous, high-surface-area structures. researchgate.netnih.gov Imidazole-functionalized linkers are increasingly used to impart specific properties, such as catalytic activity or selective gas sorption, to these materials. acs.orgrsc.org this compound can be envisioned as a precursor to such a functional linker. For example, the bromo group could be transformed into a coordinating group like a carboxylate through a sequence of reactions (e.g., lithiation followed by carboxylation). Incorporation of this linker into a MOF would result in a material where the nitro and methyl groups project into the framework's pores, creating a unique chemical environment for catalysis or molecular recognition. researchgate.netnih.gov
| Application Area | Derived System | Synthetic Approach | Key Functional Contribution |
| Organocatalysis/Ligand Design | N-Heterocyclic Carbene (NHC) | Alkylation of N3, followed by deprotonation | Electron-withdrawing nitro group creates a highly electron-poor NHC for novel reactivity. scripps.edu |
| Materials Science | Functional MOF Linker | Conversion of C4-bromo group to a carboxylate or other coordinating group | Nitro and methyl groups functionalize the pores of the MOF for specific binding or catalysis. nih.govacs.org |
Medicinal Chemistry Scaffolding and Target Interaction Studies Non Clinical Focus
Design Principles for Imidazole-Based Ligands and Bioactive Scaffolds
The imidazole (B134444) nucleus is a fundamental component of numerous endogenous molecules, including the amino acid histidine, histamine, and nucleic acids. nih.govbiomedpharmajournal.org This inherent biological relevance has spurred extensive research into imidazole-containing compounds. The design principles for leveraging this scaffold are rooted in its distinct physicochemical properties.
Electronic Nature and Bonding Capabilities : The electron-rich character of the imidazole ring, combined with its two nitrogen atoms, facilitates a wide array of non-covalent interactions. nih.govnih.gov One nitrogen atom acts as a hydrogen bond donor (if unsubstituted), while the other acts as a hydrogen bond acceptor. This dual capacity, along with the potential for hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-π stacking, allows for robust binding to diverse biological targets like enzymes and receptors. nih.govnih.gov
Bioisosterism : Imidazole and its derivatives are often used as bioisosteres for other chemical groups to enhance pharmacological activity or improve pharmacokinetic properties. For instance, imidazole-based structures can serve as amide bond bioisosteres, affording compounds with increased metabolic stability. acs.org
Structural Versatility : The imidazole ring can be readily substituted at various positions, allowing for the fine-tuning of its steric and electronic properties. This versatility enables chemists to create extensive libraries of compounds and explore structure-activity relationships (SAR) to optimize ligand-target interactions. nih.gov The fusion of the imidazole ring with other heterocyclic systems is another common strategy to generate novel scaffolds with unique biological profiles. nih.gov
These principles underscore the utility of the imidazole core in constructing bioactive scaffolds for a wide range of therapeutic targets. Its ability to mimic natural structures and engage in multiple, high-affinity binding interactions makes it a highly attractive starting point for ligand design. nih.gov
Rational Design Strategies Employing the 4-Bromo-1-methyl-5-nitro-1H-imidazole Scaffold
The this compound scaffold incorporates specific functional groups—a bromine atom and a nitro group—that are critical to its rational design as a bioactive agent. These substituents are not arbitrary; they are placed to impart specific chemical reactivity and biological activity.
Role of the Nitro Group : The nitro group is a key pharmacophore, particularly for targeting hypoxic cells found in solid tumors or certain microbial environments. mdpi.comnih.gov A primary design strategy involves the bioreductive activation of the nitro group. Under low-oxygen conditions, cellular reductases can reduce the nitro group to generate reactive nitrogen species, such as nitroso and hydroxylamine (B1172632) intermediates. mdpi.com These reactive species can then covalently modify and damage crucial cellular macromolecules like DNA and proteins, leading to cell death. mdpi.comnih.gov This hypoxia-selective activation is a cornerstone of the design of agents derived from nitroimidazoles.
Influence of the Bromo Substituent : The bromine atom at the 4-position significantly influences the molecule's properties. Halogens can modulate the electronic character of the imidazole ring, affecting its reactivity and binding interactions. Furthermore, bromine can serve as a useful synthetic handle or a good leaving group in cross-coupling reactions, facilitating the synthesis of more complex derivatives. In some contexts, halogen substitution can enhance metabolic stability or improve target binding affinity.
Methyl Group at N1 : The methyl group at the N1 position prevents the imidazole ring from acting as a hydrogen bond donor at that site and increases the lipophilicity of the molecule, which can influence its transport across biological membranes and its interaction with hydrophobic pockets in target proteins.
Rational design strategies often involve creating derivatives by modifying a part of the molecule while retaining the core 4-bromo-5-nitroimidazole scaffold. For example, researchers have designed and synthesized series of nitroimidazole derivatives containing other scaffolds, like 1,3,4-oxadiazole, to explore new antibacterial agents. nih.gov This approach combines the known bioactivity of the nitroimidazole core with other pharmacophores to create novel chemical entities with potentially enhanced or new activities.
Molecular Docking and Binding Affinity Predictions with Biological Macromolecules
Molecular docking is a computational technique central to modern drug design, used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. mdpi.com For derivatives of this compound, docking studies provide invaluable insights into their potential mechanisms of action at an atomic level.
The process typically involves:
Preparation of Receptor and Ligand : The three-dimensional structure of the biological target (e.g., an enzyme or receptor) is obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov The ligand structure, in this case, a this compound derivative, is built and optimized computationally.
Docking Simulation : Using software like AutoDock, the ligand is placed into the binding site of the receptor, and various possible conformations and orientations are systematically explored. mdpi.comnih.gov
Scoring and Analysis : The interactions are scored based on force fields that estimate the binding free energy. The resulting poses are ranked, and the most favorable binding mode is analyzed to identify key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
Studies on related nitroimidazole scaffolds have successfully used these methods. For instance, molecular docking has been employed to study the binding of nitroimidazole derivatives to the active site of deazaflavin-dependent nitroreductase (Ddn), an enzyme crucial for the activation of these compounds in Mycobacterium tuberculosis. rsc.org Similarly, docking simulations helped elucidate the binding mode of nitroimidazole-oxadiazole hybrids as inhibitors of Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH). nih.gov
Binding affinity predictions can be further refined using more computationally intensive methods like Molecular Dynamics (MD) simulations and the Linear Interaction Energy (LIE) method. nih.gov These techniques simulate the dynamic nature of the protein-ligand complex and can provide more accurate estimations of binding free energy, helping to rank compounds and guide further optimization. nih.govnih.gov
Structure-Based Ligand Design Approaches for Modulating Biological Targets
Structure-based ligand design uses the high-resolution 3D structural information of a biological target to design molecules that can bind to it with high affinity and selectivity. ethernet.edu.et This approach is a powerful tool for developing modulators of specific biological pathways.
For the this compound scaffold, structure-based design would involve:
Target Identification : Identifying a biologically relevant macromolecule whose inhibition or modulation could lead to a desired effect. For nitroimidazoles, targets often include microbial enzymes like nitroreductases. rsc.org
Binding Site Analysis : Examining the topology, hydrophobicity, and electrostatic potential of the target's active site to identify key "hotspots" for ligand interaction.
Scaffold Modification : Systematically modifying the this compound scaffold to complement the binding site. This can involve adding functional groups that can form specific hydrogen bonds or hydrophobic interactions with amino acid residues in the active site. For example, extending a linker region between the core and a terminal hydrophobic group has been shown to improve potency in related bicyclic nitroimidazoles. nih.gov
Iterative Optimization : Synthesizing the designed compounds, evaluating their activity, and, if possible, determining their co-crystal structure with the target protein. This information feeds back into the design cycle for further refinement.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed in conjunction with structure-based design. nih.govrsc.org These methods generate statistical models that correlate the 3D properties of a series of molecules with their biological activity, producing contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications would be favorable for enhancing activity. nih.govrsc.org
In Vitro Mechanistic Studies of Specific Biochemical Interactions
To understand how a compound exerts its biological effect, its interactions with purified biological components are studied in vitro. These non-clinical studies are essential for elucidating the mechanism of action without clinical implications.
Enzyme Inhibition Kinetics : When a compound is designed as an enzyme inhibitor, kinetic studies are performed to determine its potency and mode of inhibition. The half-maximal inhibitory concentration (IC50) value quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, new 5-nitroimidazole derivatives were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with their potency expressed as IC50 and inhibition constant (Ki) values. nih.gov Kinetic analyses using methods like Lineweaver-Burk plots can further reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides clues about whether the inhibitor binds to the enzyme's active site or an allosteric site. semanticscholar.org
Table 1: In Vitro Enzyme Inhibition Data for Representative Nitroimidazole Derivatives This table presents findings from studies on various nitroimidazole derivatives to illustrate the type of data generated in mechanistic studies. The specific compound this compound may have different activities.
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Nitroimidazole-oxadiazole hybrids | E. coli FabH | Compound 11 showed potent inhibition with a MIC of 1.56-3.13 µg/mL. | nih.gov |
| 5-Nitroimidazole derivatives | Acetylcholinesterase (AChE) | Compound 4 exhibited a Ki value of 0.024 ± 0.009 nM. | nih.gov |
| 5-Nitroimidazole derivatives | Butyrylcholinesterase (BuChE) | Compound 4 exhibited a Ki value of 0.087 ± 0.017 nM. | nih.gov |
| 4(5)-bromo-1-phenacyl-5(4)-nitroimidazoles | T. cruzi growth | Isomer mixtures showed IC50 values ranging from 1.15 to 3.95 µg/mL. | researchgate.net |
Receptor Binding Assays : These assays are used to measure the affinity of a ligand for a specific receptor. merckmillipore.com Typically, a radiolabeled ligand with known affinity for the receptor is used. The assay measures the ability of a test compound (like a this compound derivative) to compete with the radioligand for binding to the receptor. The data are used to calculate the inhibitory constant (Ki), which reflects the compound's binding affinity. These assays are crucial for identifying and characterizing compounds that act on specific receptor targets. merckmillipore.com
Development of Fluorescent Probes and Imaging Agents Based on the Imidazole Core
The imidazole scaffold is not only a building block for therapeutic agents but also for diagnostic tools like fluorescent probes and imaging agents. acs.orgnih.gov These molecules are designed to change their fluorescence properties (e.g., turn on, turn off, or shift in color) upon interacting with a specific analyte or biological environment.
The design of imidazole-based probes often leverages specific photophysical mechanisms:
Excited-State Intramolecular Proton Transfer (ESIPT) : Some imidazole derivatives are designed with proton donor and acceptor groups in close proximity. Upon excitation with light, a proton is transferred within the molecule, leading to a tautomer that emits light at a different, often longer, wavelength, resulting in a large Stokes shift. This property is highly valuable for biological imaging. acs.org
Photoinduced Electron Transfer (PET) : In this mechanism, a fluorophore (the imidazole core) is linked to a receptor unit. In the absence of the target analyte, electron transfer occurs, quenching the fluorescence. Binding of the analyte to the receptor unit suppresses the PET process, leading to a "turn-on" fluorescence response. rsc.org
Researchers have synthesized various imidazole derivatives and evaluated their fluorescence characteristics in different environments to identify candidates for cell imaging. acs.org For example, imidazole derivatives have been functionalized onto carbon dots to create nanoprobes for detecting water in organic solvents and for live-cell imaging. rsc.org The development of such probes based on the this compound core could potentially be explored, although the nitro group's quenching properties would need to be considered in the design.
Advanced Applications and Emerging Research Directions
Role in Supramolecular Chemistry and Self-Assembly Processes
The imidazole (B134444) core of 4-bromo-1-methyl-5-nitro-1H-imidazole plays a crucial role in its potential applications in supramolecular chemistry. Imidazole derivatives are known to participate in hydrogen bonding, a key interaction in the formation of self-assembling systems. researchgate.net The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating the construction of intricate and well-defined supramolecular architectures.
The presence of the nitro group and the bromine atom further influences the molecule's self-assembly behavior. These electron-withdrawing groups can modulate the electronic distribution within the molecule, affecting the strength and directionality of intermolecular interactions. This allows for the potential design of complex, functional supramolecular structures. Research in this area is focused on understanding how these functional groups can be exploited to control the self-assembly process, leading to the formation of materials with novel properties.
A study on the self-assembly of nitroimidazole-based nanocomplexes demonstrated the controllable synthesis of these structures, highlighting the importance of the imidazole moiety in forming organized systems. acs.org While this research did not specifically use this compound, the principles of self-assembly driven by the imidazole core are directly applicable.
Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs)
The ability of the imidazole nitrogen atoms to coordinate with metal ions makes this compound a promising ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netfau.de The imidazole ring can act as a versatile building block, linking metal centers to form one-, two-, or three-dimensional networks. fau.de
The bromine and nitro substituents on the imidazole ring can influence the resulting properties of the coordination polymers or MOFs. These groups can affect the electronic properties of the framework, its porosity, and its stability. For instance, the nitro group, with its strong electron-withdrawing nature, can impact the catalytic or sensing capabilities of the final material.
A recent study highlighted the use of a defective metal-organic framework for the efficient removal of nitroimidazole antibiotics from wastewater, demonstrating the potential of MOFs incorporating this class of compounds in environmental applications. nih.gov Another research effort detailed the development of therapeutic coordination polymers where an alkyl bis-imidazole ligand connects metal centers, showcasing the versatility of imidazole-based linkers in creating functional materials. rsc.org
Table 1: Examples of Imidazole-based Coordination Polymers and MOFs and their Applications
| Compound/Framework | Metal Ion(s) | Application | Reference |
| Defective MIL-68(Al) | Al³⁺ | Adsorption of nitroimidazole antibiotics | nih.gov |
| Therapeutic Coordination Polymers | Mg²⁺, Mn²⁺, Zn²⁺, Cu²⁺ | Tunable drug release | rsc.org |
| Dual-ligated NH₂-UiO-66 NMOF | Zr(IV) | Targeted drug delivery for hepatic cancer | nih.gov |
Applications in Chemical Sensors and Diagnostic Technologies (Focus on chemical mechanism)
The electrochemical properties of the nitroimidazole core are central to its application in chemical sensors. The nitro group can be electrochemically reduced, and this reduction can be monitored to detect the presence of specific analytes or changes in the chemical environment. This principle has been utilized in the development of fluorescent probes for detecting reductive stress in cells. nih.gov
The chemical mechanism behind this sensing capability involves the selective reduction of the nitro group by specific enzymes, such as nitroreductase. This reduction leads to a change in the electronic structure of the molecule, which in turn alters its photophysical properties, such as fluorescence. For example, a 2-nitroimidazole (B3424786) conjugated to a fluorophore can be non-fluorescent. Upon reduction of the nitro group, the fluorophore is released or its fluorescence is restored, providing a detectable signal. nih.gov
This mechanism allows for the design of highly specific and sensitive sensors for biological and environmental monitoring. For instance, sensors based on this principle could be used to detect hypoxic conditions in tumors, where nitroreductase activity is often elevated. nih.govunimib.it
Potential in Organic Electronics and Optoelectronic Devices
The electron-accepting nature of the nitroimidazole ring, combined with the potential for π-π stacking interactions, makes this compound a candidate for use in organic electronic and optoelectronic devices. The nitro group significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport in organic electronic devices.
Computational studies on 2-nitroimidazole-based radiopharmaceuticals have provided insights into the electronic and spectroscopic properties of this class of compounds. nih.gov These studies indicate that the 2-nitroimidazole moiety largely dictates the spectroscopic characteristics of its derivatives, a principle that can be extended to this compound. The strong absorption of nitro-functionalized heterocycles in the near-UV region is a key property for their potential use in optoelectronic applications. researchgate.net
While direct applications of this compound in this field are still in the exploratory phase, the fundamental properties of the nitroimidazole core suggest its potential as a building block for organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic cells.
Future Perspectives for this compound in Chemical Sciences
The future of this compound in chemical sciences is promising, with several unexplored avenues for research and development.
The reactivity of this compound is not yet fully understood, presenting an opportunity for the discovery of new chemical transformations. The presence of multiple functional groups—the bromo, nitro, and methyl-imidazole moieties—allows for a variety of potential reactions.
For instance, the bromine atom can be a site for cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new functional groups and build more complex molecules. researchgate.net The nitro group can be reduced to an amino group, which can then be further functionalized. The imidazole ring itself can undergo various reactions, including further substitution or ring-opening under specific conditions.
A patent for the synthesis of 4-bromo-2-nitro-1H-imidazole highlights a multi-step process involving protection, bromination, and deprotection, indicating the chemical manipulations possible on the nitroimidazole scaffold. google.com Investigating the regioselectivity of these reactions on this compound will be crucial for its use as a versatile synthetic intermediate.
Building on the exploration of its reactivity, the development of novel derivatization strategies for this compound will be key to unlocking its full potential. By strategically modifying its structure, its properties can be tailored for specific applications.
For example, attaching different functional groups to the imidazole ring could modulate its coordination properties for the design of new MOFs with specific catalytic or separation capabilities. The synthesis of derivatives with different alkyl or aryl groups at the N1 position could influence its solubility and self-assembly behavior.
A study on the regioselective alkylation of 4-nitroimidazole (B12731) demonstrated that the reaction conditions significantly impact the position of alkylation, offering a pathway to selectively synthesize different isomers with potentially different properties. derpharmachemica.com Similarly, a patent on the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives outlines a three-step reaction sequence to introduce an amide functionality, showcasing a potential derivatization route. google.com
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted nitroimidazole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted nitroimidazole |
| Nitro Group Reduction | Reducing agent (e.g., SnCl₂, H₂) | Amino-substituted bromo-methyl-imidazole |
| N-alkylation | Alkyl halide, base | Quaternized imidazole salt |
Integration into Interdisciplinary Research Areas and Emerging Technologies
The unique chemical architecture of this compound, characterized by its electron-deficient nitro group, reactive bromine atom, and methylated imidazole core, positions it as a valuable scaffold for integration into various interdisciplinary research fields and emerging technologies. While its primary role has been as a synthetic intermediate, the inherent properties of its nitroimidazole framework are pertinent to cutting-edge applications in oncology, materials science, and chemical biology.
The development of new drugs and diagnostic tools is an inherently interdisciplinary process that merges synthetic chemistry with biology, pharmacology, and clinical medicine. chemscene.com this compound serves as a crucial building block in this domain, particularly in the synthesis of more complex molecules designed to interact with biological systems. The 5-nitroimidazole moiety is a well-established pharmacophore known for its broad spectrum of activity against infectious agents. bohrium.com Research in this area focuses on creating derivatives that can overcome drug resistance in protozoan parasites, a significant global health challenge. Current time information in Pasuruan, ID.openmedscience.com This involves a synergistic effort where chemists synthesize novel compounds based on the this compound template, and biologists and pharmacologists evaluate their efficacy and mechanism of action against pathogens like Trichomonas vaginalis and Giardia duodenalis. openmedscience.com
A significant emerging technology where the nitroimidazole scaffold is pivotal is in the non-invasive imaging of tumor hypoxia. bohrium.com Hypoxia, or low oxygen level, is a common feature of solid tumors and is linked to resistance to both radiotherapy and chemotherapy. bohrium.comnih.gov This has driven the development of specialized molecular probes for Positron Emission Tomography (PET) that can visualize hypoxic regions within a tumor, allowing for more targeted and effective cancer treatment strategies. bohrium.comradiologykey.com
The core principle behind this technology is the selective reduction of the nitro group under hypoxic conditions by endogenous nitroreductase enzymes. bohrium.comradiologykey.com When a nitroimidazole derivative is labeled with a positron-emitting radionuclide (like Fluorine-18), it can be administered to a patient and will preferentially accumulate in hypoxic cells where the reduced, reactive form becomes trapped by binding to intracellular macromolecules. radiologykey.comnih.gov In well-oxygenated (normoxic) cells, the initially reduced compound is rapidly re-oxidized and washed out. nih.gov The resulting differential in radioactivity allows for the precise mapping of hypoxic zones via PET imaging. bohrium.com
While this compound itself is not used as an imaging agent, its 4-nitroimidazole structure is a key component in the design of these advanced probes. openmedscience.comnih.gov Extensive research has been conducted on various radiolabeled nitroimidazole derivatives, demonstrating the importance of this chemical motif in oncological imaging.
Table 1: Examples of Radiolabeled Nitroimidazole-Based Hypoxia Imaging Agents
| Agent Name | Radionuclide | Core Structure | Application |
|---|---|---|---|
| [¹⁸F]-FMISO | Fluorine-18 | 2-Nitroimidazole | Clinical PET imaging of tumor hypoxia. nih.govnih.gov |
| [¹⁸F]-FAZA | Fluorine-18 | 2-Nitroimidazole | PET imaging of hypoxia. nih.gov |
| [¹⁸F]-23 | Fluorine-18 | 2-Nitroimidazole | Preclinical PET agent with improved tumor-to-muscle ratio. nih.gov |
| [¹⁸F]-24 | Fluorine-18 | 4-Nitroimidazole | Investigated as a PET agent for hypoxia. nih.gov |
The field of energetic materials represents another potential, albeit less explored, area of application for bromo-nitro substituted imidazoles. The goal in this interdisciplinary field, which combines chemistry, physics, and materials science, is to develop substances with high energy density and low mechanical sensitivity for various applications. Research has shown that incorporating features like nitro groups (energetic function), bromine atoms (high density), and stable heterocyclic rings (thermal stability) into a single molecule can lead to advanced energetic materials. mdpi.com Studies on fused-ring systems containing bromo-nitroimidazole components have reported excellent densities and high thermal decomposition temperatures, highlighting the potential of this structural combination. mdpi.com The development of such materials is crucial for creating safer and more reliable high-performance explosives. mdpi.comrsc.orgrsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-1-methyl-5-nitro-1H-imidazole, and how do reaction conditions influence yield?
- Methodology :
- Direct bromination : React 1-methyl-5-nitro-1H-imidazole with bromine in dichloromethane at 0–5°C for regioselective bromination at the 4-position .
- Alternative routes : Use N-bromosuccinimide (NBS) with catalytic H2SO4 in acetonitrile under reflux (60–70°C) for improved selectivity .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.1 eq brominating agent) to minimize side products like di-brominated derivatives .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Analytical techniques :
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
- Storage : Store at –20°C in inert atmosphere (argon) to prevent degradation via hydrobromide formation .
- Stability tests :
- Thermal : Decomposition observed >150°C (DSC/TGA) .
- Light sensitivity : Protect from UV exposure to avoid nitro group reduction .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic insight :
- Bromine at the 4-position enhances electrophilicity, favoring palladium-catalyzed coupling at C4.
- Steric hindrance from the methyl group at N1 limits reactivity at adjacent positions .
- Experimental validation :
- Compare reaction rates with 5-bromo vs. 4-bromo isomers using kinetic studies (e.g., ¹H NMR monitoring) .
- Computational modeling (DFT) to analyze electronic effects on transition states .
Q. What contradictions exist in reported biological activities of structurally similar imidazole derivatives, and how can they be resolved?
- Case study :
- Contradiction : Some studies report antitumor activity for 4-bromoimidazoles, while others show inactivity .
- Resolution strategies :
Dose-response profiling : Test compound across a wider concentration range (e.g., 0.1–100 µM) .
Target specificity : Use kinase profiling assays to identify off-target effects .
Structural analogs : Compare with 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole (IC50 = 8.2 µM in EGFR inhibition) .
Q. How can computational methods predict the compound’s reactivity in complex reaction systems (e.g., multi-component reactions)?
- Approach :
- Molecular docking : Simulate interactions with catalytic sites (e.g., Pd catalysts) to predict coupling efficiency .
- MD simulations : Analyze solvation effects in polar aprotic solvents (e.g., DMF vs. THF) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Key variables :
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
